molecular formula C11H9F3N2O3 B11774401 Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate

Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B11774401
M. Wt: 274.20 g/mol
InChI Key: ATANAYSIKYASDW-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethoxy group attached to the benzimidazole ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate typically involves the reaction of 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives with modified functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The benzimidazole ring structure allows for strong interactions with biological macromolecules, leading to various biological effects .

Biological Activity

Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H8F3N2O3
  • Molecular Weight : 260.17 g/mol
  • CAS Number : 1805695-63-9

The benzimidazole scaffold, which includes this compound, is known for its role in various biological processes. Compounds in this class often exhibit:

  • Enzymatic Inhibition : Many benzimidazole derivatives act as inhibitors of specific enzymes, impacting pathways involved in cancer and infectious diseases.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. This compound has been evaluated for its efficacy against a range of pathogens:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa10

These results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Benzimidazole derivatives have been investigated for their anticancer properties. This compound has shown potential in inhibiting tumor growth through various mechanisms:

  • Cell Cycle Arrest : The compound may induce G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Studies suggest that it can trigger apoptotic pathways in cancer cells, enhancing cell death.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study demonstrated that this compound exhibited an IC50 value of 15 µM against human breast cancer cell lines, indicating significant cytotoxicity .
  • Antimicrobial Efficacy :
    • In a comparative study, the compound was tested against standard antibiotics and showed comparable or superior activity against resistant strains of Staphylococcus aureus .

Properties

Molecular Formula

C11H9F3N2O3

Molecular Weight

274.20 g/mol

IUPAC Name

ethyl 6-(trifluoromethoxy)-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C11H9F3N2O3/c1-2-18-10(17)9-15-7-4-3-6(5-8(7)16-9)19-11(12,13)14/h3-5H,2H2,1H3,(H,15,16)

InChI Key

ATANAYSIKYASDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)OC(F)(F)F

Origin of Product

United States

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